molecular formula C17H19BrN2OS B2944080 N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1026618-48-3

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2944080
CAS No.: 1026618-48-3
M. Wt: 379.32
InChI Key: KWBOGJCJGJBKFP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19BrN2OS and its molecular weight is 379.32. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Piperazine Derivatives

A study by Micouin et al. (1994) focused on the asymmetric synthesis involving the production of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This research highlights the utility of such compounds in synthetic chemistry, particularly in generating optically pure substances through direct alkylation (Micouin et al., 1994).

Biologically Active Derivatives

Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives showing promise in biological activities. This work underlines the approach of modifying piperidine structures to produce compounds with potential acetylcholinesterase, butyrylcholinesterase, and lipoxygenase inhibitory activities, pointing towards applications in therapeutic research (Khalid et al., 2014).

Antibacterial Potentials

Iqbal et al. (2017) investigated acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. This study contributes to the ongoing search for new antibacterial agents, with specific derivatives showing significant inhibitory activity against various bacterial strains (Iqbal et al., 2017).

Antimicrobial Activity

Nimavat et al. (2004) synthesized new aminobenzylated Mannich bases from 3-bromobenzaldehyde and evaluated their antimicrobial activity. This research indicates the potential of piperidine derivatives in developing compounds with antimicrobial properties (Nimavat et al., 2004).

Novel Salt Forms

Research by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) introduced a new salt form of a piperidine derivative, showcasing the pharmaceutical application of creating salt forms to enhance the properties of active pharmaceutical ingredients (ジュリアン・ジョヴァンニーニ et al., 2005).

DNA/BSA Binding Studies

Raj (2020) explored the synthesis of novel paracetamol derivatives and their DNA/BSA binding interactions. This work points to the importance of understanding how synthetic compounds interact at the molecular level, which is crucial for drug design (Raj, 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c18-14-3-5-15(6-4-14)19-17(21)12-20-9-7-13(8-10-20)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBOGJCJGJBKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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